3-(2,4,6-Trimethylphenyl)thiolan-3-ol
Description
3-(2,4,6-Trimethylphenyl)thiolan-3-ol is a heterocyclic compound featuring a thiolan (tetrahydrothiophene) ring with a hydroxyl group at the 3-position and a 2,4,6-trimethylphenyl substituent. The compound’s structural complexity necessitates advanced characterization techniques, such as X-ray crystallography, for which programs like SHELX have historically been employed in small-molecule refinement .
Properties
IUPAC Name |
3-(2,4,6-trimethylphenyl)thiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-9-6-10(2)12(11(3)7-9)13(14)4-5-15-8-13/h6-7,14H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDDTVNLTPMDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2(CCSC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C2(CCSC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
3-(2,4,6-Trimethylphenyl)thiolan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
3-(2,4,6-Trimethylphenyl)thiolan-3-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a standard for analytical methods. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects and as a lead compound for drug development. Additionally, it has industrial applications in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trimethylphenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: 3-(2-Methylphenyl)thiolan-3-ol
The closest structural analog is 3-(2-Methylphenyl)thiolan-3-ol (CAS: 1517245-86-1), which differs by having a single methyl group on the phenyl ring (vs. three in the target compound). Key comparisons include:
| Property | 3-(2-Methylphenyl)thiolan-3-ol | 3-(2,4,6-Trimethylphenyl)thiolan-3-ol |
|---|---|---|
| Molecular Formula | C₁₁H₁₄OS | C₁₃H₁₈OS |
| Molecular Weight (g/mol) | 194.29 | ~222.07* |
| Steric Hindrance | Moderate | High |
| Lipophilicity (LogP) | Lower | Higher (predicted) |
*Calculated based on structural formula.
Enhanced lipophilicity may also impact solubility in polar solvents, a critical factor in pharmaceutical or agrochemical applications .
Heterocyclic Core Variations: Triazole Derivatives
Compounds like 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole (CAS: 149591-20-8) share the 2,4,6-trimethylphenyl group but feature a triazole core instead of thiolan. Key differences:
The sulfonyl group in triazoles enhances stability and acidity, whereas the hydroxyl group in thiolan-3-ol may increase susceptibility to oxidation. This distinction is critical in applications requiring long-term storage or thermal resistance .
Reaction Kinetics: Trimethylphenyl-Substituted Ethanolamines
The kinetic data for 2-(N,N-diethylamino)-1-(2,4,6-trimethylphenyl)ethanol reacting with HCl at 100°C (Table III in ) provides indirect insights into substituent effects. The trimethylphenyl group likely slows reaction rates due to steric shielding of the reactive site. By analogy, this compound may exhibit reduced reactivity in acid-catalyzed reactions compared to less-substituted analogs .
Data Tables
Table 1: Structural and Physical Property Comparison
Table 2: Reaction Kinetic Comparison (Indirect Data)
| Compound | Reaction Type | Observed Rate Trend | Reference |
|---|---|---|---|
| 2-(N,N-Diethylamino)-1-(2,4,6-trimethylphenyl)ethanol | Acid hydrolysis | Slower due to steric hindrance |
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